1-(2-Chlorobenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylurea
Description
1-(2-Chlorobenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylurea is a synthetic urea derivative with a molecular weight of approximately 353.85 g/mol . Its structure features three critical components:
- 2-Chlorobenzyl group: Enhances lipophilicity and influences receptor binding through steric and electronic effects.
- 1,1-Dioxidotetrahydrothiophen-3-yl moiety: The sulfone group increases polarity and may participate in hydrogen bonding, while the tetrahydrothiophene ring contributes to conformational rigidity .
- Phenylurea backbone: The urea functional group is pivotal for hydrogen-bonding interactions with biological targets, such as enzymes or receptors .
Its synthesis involves multi-step reactions, including condensation of substituted benzylamines with isocyanates under controlled conditions (temperature: 60–80°C, solvent: DMF, catalyst: triethylamine) to optimize yield (>75%) and purity .
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-1-(1,1-dioxothiolan-3-yl)-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c19-17-9-5-4-6-14(17)12-21(16-10-11-25(23,24)13-16)18(22)20-15-7-2-1-3-8-15/h1-9,16H,10-13H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDZAMRNGDHQEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=CC=C2Cl)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N’-phenylurea typically involves the reaction of 2-chlorobenzylamine with 1,1-dioxidotetrahydro-3-thiophene-amine and phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature and pH conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. Safety measures and environmental regulations are strictly followed to minimize the impact of chemical waste and by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N’-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Dichloromethane, acetonitrile, ethanol
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N’-phenylurea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic applications. They may serve as lead compounds for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N’-phenylurea may be used in the formulation of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N’-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mode of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s biological and chemical properties are best contextualized by comparing it to structurally analogous derivatives. Key examples include:
Table 1: Structural and Functional Comparison of Selected Urea Derivatives
| Compound Name | Structural Differences | Biological Activity | Key Findings |
|---|---|---|---|
| N-(2-Chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide | Replaces urea with acetamide | Moderate anti-inflammatory activity | Lacks dual therapeutic action; reduced enzyme inhibition due to absence of urea’s hydrogen-bonding capacity |
| N-(3-Chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)carboxamide | Carboxamide instead of urea | Weak anticancer activity | Lower binding affinity to kinase targets (IC₅₀ > 50 µM vs. 12 µM for target compound) |
| 4-Butyl-N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)cyclohexanecarboxamide | Cyclohexane-carboxamide substituent | Limited bioavailability | Bulky cyclohexane group reduces solubility (logP = 4.2 vs. 3.1 for target compound) |
| N-(4-Chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-nitrophenoxy)acetamide | Nitrophenoxy-acetamide group | Kinase inhibition | Selective for EGFR (IC₅₀ = 8 µM) but lacks anti-inflammatory effects |
| 1-(4-Ethynylphenyl)-3-(3-fluorophenyl)urea | Ethynyl and fluorine substituents | Anticancer activity | Fluorine enhances metabolic stability but reduces anti-inflammatory potency |
| 1-(4-Fluorobenzyl)-3-(thiophen-3-ylmethyl)urea | Thiophene instead of tetrahydrothiophene | Antimicrobial activity | Sulfur-containing heterocycle alters target specificity (Gram-positive bacteria MIC = 2 µg/mL) |
Key Insights from Comparative Analysis
Urea vs. Amide/Carboxamide : The urea group in the target compound is critical for dual bioactivity. Derivatives with amide groups (e.g., acetamide, carboxamide) show diminished enzyme inhibition due to reduced hydrogen-bonding capacity .
Substituent Effects :
- Chlorine Position : 2-Chlorobenzyl (target) vs. 3-chlorobenzyl (analog) alters steric hindrance, affecting receptor binding .
- Heterocycles : Tetrahydrothiophene dioxide enhances rigidity and solubility compared to thiophene or pyridine analogs .
Pharmacokinetics :
- The target compound’s logP (3.1) balances lipophilicity and solubility, whereas bulkier analogs (e.g., cyclohexane derivatives) suffer from poor bioavailability .
- Fluorine or ethynyl substituents in analogs improve metabolic stability but may reduce target engagement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
